molecular formula C13H17NO3 B14856602 5-Tert-butyl-4-cyclopropoxypicolinic acid

5-Tert-butyl-4-cyclopropoxypicolinic acid

Cat. No.: B14856602
M. Wt: 235.28 g/mol
InChI Key: MCRBDLTUBJPUHX-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxypicolinic acid is an organic compound that features a tert-butyl group, a cyclopropoxy group, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor with tert-butyl halides under basic conditions.

    Introduction of the cyclopropoxy group: This step involves the formation of a cyclopropane ring, which can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

    Formation of the picolinic acid moiety: This can be synthesized through various methods, including the oxidation of pyridine derivatives or the use of picolinic acid as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Tert-butyl-4-cyclopropoxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylpicolinic acid: Similar structure but lacks the cyclopropoxy group.

    5-Cyclopropoxypicolinic acid: Similar structure but lacks the tert-butyl group.

    4-Cyclopropoxypicolinic acid: Similar structure but lacks the tert-butyl group and has the cyclopropoxy group at a different position.

Uniqueness

5-Tert-butyl-4-cyclopropoxypicolinic acid is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-13(2,3)9-7-14-10(12(15)16)6-11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

MCRBDLTUBJPUHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)C(=O)O

Origin of Product

United States

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